Fmoc-Ala-Cl

描述

Synthesis Analysis

Fmoc-Ala-Cl synthesis involves the incorporation of the Fmoc protecting group into amino acids or peptides. Various studies have detailed methodologies for synthesizing Fmoc-protected amino acids and their subsequent utilization in peptide assembly. For instance, the preparation of N-Fmoc-protected β2- and β3-amino acids as building blocks for solid-phase synthesis of β-peptides demonstrates the versatility of Fmoc chemistry in creating complex peptide structures (Guichard, Abele, & Seebach, 1998).

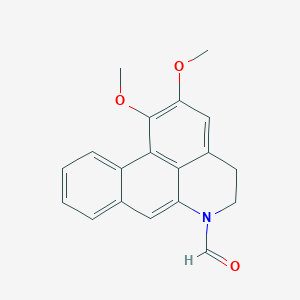

Molecular Structure Analysis

The molecular structure of Fmoc-Ala-Cl, characterized by the presence of the fluorenylmethyloxycarbonyl group, imparts significant stability and reactivity properties, facilitating its role in peptide synthesis. NMR spectroscopy and other analytical techniques have been employed to ascertain the precise structural configurations of Fmoc-protected peptides, revealing the electrophilic aromatic substitution of the fluorene group as a common reaction pathway (Grode, Strother, Runge, & Dobrowolski, 2009).

Chemical Reactions and Properties

Fmoc-Ala-Cl undergoes various chemical reactions integral to peptide synthesis, such as coupling and deprotection. The Fmoc group can be removed under basic conditions without affecting the peptide chain, demonstrating the chemical robustness of this protecting strategy. The synthesis and application of Fmoc-peptide acid chlorides in fragment coupling highlight the efficiency of Fmoc chemistry in peptide synthesis (Babu, Gayathri, & Gopi, 1999).

Physical Properties Analysis

The physical properties of Fmoc-Ala-Cl, such as solubility, stability, and reactivity, are crucial for its application in peptide synthesis. The stability of Fmoc amino acid azides, for instance, demonstrates the practical utility of Fmoc-protected intermediates in peptide assembly, offering a balance between reactivity and handling ease (Babu, Ananda, & Vasanthakumar, 2000).

Chemical Properties Analysis

The chemical properties of Fmoc-Ala-Cl, particularly its reactivity in peptide bonding and the ease of deprotection, underscore its utility in the synthesis of complex peptides. The development of Fmoc-compatible solid-phase synthesis techniques has significantly advanced the field, allowing for the efficient assembly of peptides with precise structural requirements (Swinnen & Hilvert, 2000).

科学研究应用

生物医学应用:Fmoc-Ala-Cl 已被用来制造具有肽样生物活性的自组装材料,在生物医学领域很有用。例如,Fmoc-Ala-Lac 可以自组装成在水中凝胶的纳米结构,为设计高度可降解的材料提供了基础 (Eckes 等人,2014)。

光动力疗法:它在肽前药的合成中至关重要,例如使用 Fmoc 固相化学结合 5-氨基乙酰丙酸 (5-ALA),这在光动力疗法应用中显示出前景 (Dixon 等人,2007)。

蛋白质鉴定和质量控制:Fmoc-Ala-Cl 用于改进的高效液相色谱方法中,提供高通量、基线分辨率和更高的重现性,这对于蛋白质鉴定和常规质量控制非常重要 (Ou 等人,1996)。

对 LC-ESI-MS/MS 分析的影响:使用 Fmoc-Cl 衍生物(包括 Fmoc-Ala-Cl)会导致氨基酸的 LC-ESI-MS/MS 分析中信号抑制。样品稀释也是这些分析中的一个影响因素 (Oldekop 等人,2014)。

DNA 相互作用研究:对 Fmoc-Ala-Cl 荧光的研究表明其在理解蛋白质-DNA 相互作用中的应用,例如蛋白质中 AlaAlaLys*Pro 重复与 DNA 在不同离子强度下的相互作用 (Medvedkin 等人,1995)。

海洋研究应用:FMOC-Cl 方法(包括使用 Fmoc-Ala-Cl)为海洋研究提供了一个可行的替代方案,提供稳定的衍生物形成、低的检测限和良好的重现性 (Garside 等人,1988)。

肽合成:它用于肽合成中的片段偶联,例如使用 3+2 分歧方法合成 β-酪啡肽 (Babu 等人,1999)。

纳米材料科学应用:Fmoc-Ala-Cl 荧光测定在纳米材料科学中是有益的,比其他测定方法灵敏得多,并且可用于检测大尺寸纳米材料上的氨基 (Zhang 和 Chen,2012)。

高效液相色谱:Fmoc-Cl(包括 Fmoc-Ala-Cl)是一种用于 RP-HPLC 的强大的柱前衍生化方法,可以在相对较短的时间范围内测量多种氨基酸 (Fürst 等人,1990)。

仲氨基酸分析:Fmoc-Ala-Cl 用于选择性测定仲氨基酸的方法中,证明快速、准确,并且不受伯氨基酸的干扰 (Einarsson,1985)。

超分子水凝胶研究:Fmoc-Ala-Cl 二肽已被研究其自组装成超分子水凝胶的能力,具有有趣的特性,可用于各种应用,这主要由凝胶化过程中 π-π 相互作用驱动 (Zhang 等人,2013)。

未来方向

Fmoc-Ala-Cl shows potential for future applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . In the future, the method of using FMOC-C1 as a derivatizing agent will be tested with a protein of well-known composition and, afterwards, with real samples .

属性

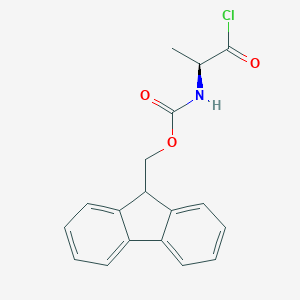

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMYCMGTXVCJCH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456762 | |

| Record name | Fmoc-Ala-Cl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ala-Cl | |

CAS RN |

103321-50-2 | |

| Record name | Fmoc-Ala-Cl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)

![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)

![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)

![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)